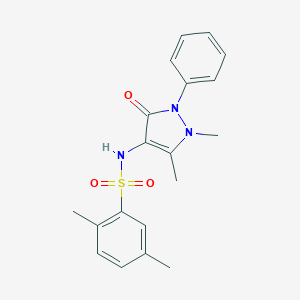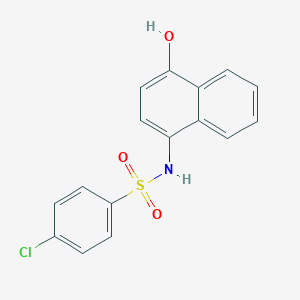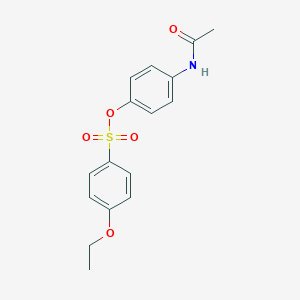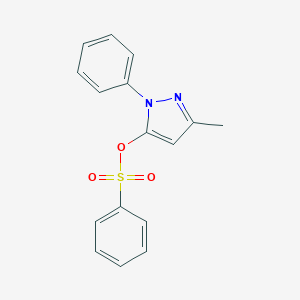![molecular formula C22H24ClNO3S B281700 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide involves its ability to selectively target specific enzymes and signaling pathways involved in various cellular processes. It works by binding to the active site of the target enzyme or protein and inhibiting its activity, thereby preventing the downstream effects of that pathway.
Biochemical and Physiological Effects:
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific target it interacts with. Some of the major effects include:
1. Inhibition of Cancer Cell Proliferation and Survival: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell proliferation and survival.
2. Neuroprotective Effects: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and protect against neurodegenerative diseases.
3. Anti-Inflammatory Effects: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators such as prostaglandins. This can lead to a reduction in inflammation and associated symptoms.
Advantages and Limitations for Lab Experiments
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has several advantages and limitations when used in lab experiments. Some of the major advantages include:
1. High Potency: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to be highly potent in inhibiting the activity of its target enzymes and signaling pathways.
2. Selectivity: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to be highly selective in its binding to specific targets, which can minimize off-target effects.
3. Good Yield and Purity: The synthesis method of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide yields the desired product in good yield and purity.
Some of the major limitations include:
1. Limited Solubility: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has limited solubility in aqueous solutions, which can limit its use in certain experiments.
2. Toxicity: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
3. Lack of
In Vivo
Studies: Further in vivo studies are needed to confirm the efficacy and safety of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide.
Future Directions
There are several future directions for the study of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide. Some of the major areas of research include:
1. Development of Novel Cancer Therapeutics: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells. Further studies are needed to develop this compound into a potential cancer therapeutic.
2. Neurodegenerative Disease Research: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has shown potential neuroprotective effects in neurodegenerative diseases. Further studies are needed to explore its potential as a treatment for these diseases.
3. Anti-Inflammatory Research: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has shown potential anti-inflammatory effects. Further studies are needed to explore its potential as a treatment for inflammatory diseases.
4. Structural Modification: Structural modification of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide may lead to the development of more potent and selective compounds with improved solubility and reduced toxicity.
5.
Synthesis Methods
The synthesis method of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide involves the reaction of 8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under ambient conditions and yields the desired product in good yield and purity.
Scientific Research Applications
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has been extensively studied for its potential applications in various areas of scientific research. Some of the major research areas where this compound has been studied are:
1. Cancer Research: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It works by targeting the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell proliferation and survival.
2. Neurodegenerative Diseases: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
3. Anti-Inflammatory: N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide has also been studied for its potential anti-inflammatory effects. It works by inhibiting the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators such as prostaglandins.
properties
Molecular Formula |
C22H24ClNO3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C22H24ClNO3S/c1-22(2,3)14-4-10-20-18(12-14)19-13-16(7-11-21(19)27-20)24-28(25,26)17-8-5-15(23)6-9-17/h5-9,11,13-14,24H,4,10,12H2,1-3H3 |
InChI Key |
DTDATWSAEBNUFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281617.png)
![Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281618.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)




